di(1H-pyrrol-2-yl)methane

概述

描述

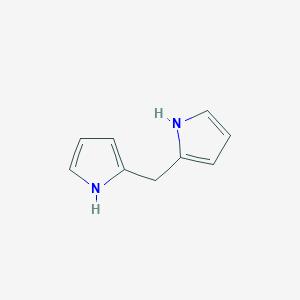

Di(1H-pyrrol-2-yl)methane: is an organic compound with the molecular formula C₉H₁₀N₂ It consists of two pyrrole rings connected by a methylene bridge

准备方法

Synthetic Routes and Reaction Conditions: Di(1H-pyrrol-2-yl)methane can be synthesized through the condensation of pyrrole with formaldehyde. One common method involves the use of paraformaldehyde and pyrrole in the presence of indium(III) chloride as a catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures (around 55°C) for several hours. After the reaction, the mixture is treated with sodium hydroxide and purified through column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis methods used in research laboratories can be scaled up for industrial applications. The key factors for industrial production would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques.

化学反应分析

Types of Reactions: Di(1H-pyrrol-2-yl)methane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Substitution: Electrophilic substitution reactions can occur at the pyrrole rings, leading to the formation of various substituted derivatives.

Condensation: It can participate in condensation reactions with aldehydes and ketones to form more complex structures.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used in the presence of a catalyst.

Condensation: Aldehydes or ketones in the presence of acid catalysts like hydrochloric acid or sulfuric acid.

Major Products:

Oxidation: Oxidized pyrrole derivatives.

Substitution: Substituted this compound derivatives.

Condensation: Complex pyrrole-containing structures.

科学研究应用

Di(1H-pyrrol-2-yl)methane has several applications in scientific research:

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

作用机制

The mechanism of action of di(1H-pyrrol-2-yl)methane and its derivatives involves interactions with various molecular targets and pathways. For instance, its derivatives can interact with enzymes and receptors, leading to biological effects such as antimicrobial activity. The exact molecular targets and pathways depend on the specific derivative and its structure .

相似化合物的比较

Di(1H-pyrrol-2-yl)methanone: This compound has a similar structure but contains a carbonyl group instead of a methylene bridge.

2,2’-Dipyrromethane: Another similar compound with two pyrrole rings connected by a methylene bridge.

Uniqueness: Di(1H-pyrrol-2-yl)methane is unique due to its simple yet versatile structure, which allows for various chemical modifications and applications. Its ability to undergo multiple types of reactions and form complex derivatives makes it a valuable compound in both research and industrial applications.

生物活性

Di(1H-pyrrol-2-yl)methane is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

This compound consists of two pyrrole rings connected by a methylene bridge. The synthesis typically involves the condensation of pyrrole with formaldehyde under acidic conditions:

This reaction yields this compound along with water as a byproduct.

Antimicrobial Properties

Recent studies have highlighted the antibacterial and antitubercular activities of compounds related to this compound. For instance, a series of pyrrole derivatives demonstrated significant inhibition against Mycobacterium tuberculosis with Minimum Inhibitory Concentrations (MIC) ranging from 0.8 to 100 µg/mL. Notably, one compound exhibited an MIC of 0.8 µg/mL, indicating strong antibacterial potential .

Table 1: Antibacterial Activity of Pyrrole Derivatives

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 5k | 0.8 | Strong Antitubercular |

| 5f | 10 | Moderate Antibacterial |

| 5n | 50 | Weak Antibacterial |

Enzyme Inhibition

This compound derivatives have also been evaluated for their ability to inhibit key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase. The inhibition profiles indicated that several synthesized compounds were more effective than the standard trimethoprim against Mycobacterium tuberculosis DHFR, with IC50 values significantly lower than previously reported .

Table 2: Enzyme Inhibition Profiles

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| 5d | 88 | MtDHFR |

| 5e | 92 | MtDHFR |

| Trimethoprim | 88 | MtDHFR |

Case Studies and Research Findings

In a comprehensive study published in Antibiotics, researchers synthesized various pyrrole derivatives and assessed their biological activities through molecular docking studies. The results indicated that these compounds exhibited strong binding interactions with DHFR and enoyl ACP reductase active sites, suggesting a potential mechanism for their antibacterial action .

Another study focused on the pharmacological evaluation of pyrrole-based enaminones, which showed a wide range of biological effects including anticancer properties. These compounds were noted for their ability to act as selective antagonists in various biological pathways, further emphasizing the versatility of pyrrole derivatives in therapeutic applications .

Future Directions

The promising biological activities of this compound derivatives warrant further exploration. Future research should focus on:

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Mechanistic Studies : Understanding the precise mechanisms through which these compounds exert their biological effects.

- Structural Modifications : Investigating how variations in structure can enhance activity or reduce toxicity.

常见问题

Q. Basic Synthesis and Purification

Q. Q1. What are the optimal synthetic routes for di(1H-pyrrol-2-yl)methane, and how can reaction conditions be adjusted to improve yield?

this compound (DPM) is typically synthesized via acid-catalyzed condensation of pyrrole with formaldehyde. A high-yield method involves stirring paraformaldehyde (0.9 g, 29.97 mmol) in pyrrole (110 mL) with InCl₃ (0.3 g) at 70°C under nitrogen for 1 hour. Post-reaction, NaOH is added to neutralize the catalyst, followed by extraction with ethyl acetate and vacuum distillation, yielding ~50% DPM as a dark brown syrup . Alternative catalysts (e.g., BF₃·Et₂O) may reduce side products like tripyrranes but require strict anhydrous conditions.

Q. Q2. How can this compound be stabilized for long-term storage and structural analysis?

DPM is prone to oxidation due to its electron-rich pyrrole rings. Crystallization from pyrrole-rich distillate at low temperatures produces air-stable needle-like crystals suitable for X-ray diffraction. Storage under inert gas (N₂/Ar) at –20°C minimizes degradation. Structural analysis reveals a methane bridge angle (C4–C5–C6) of 115.1°, with perpendicular pyrrole rings reducing steric strain .

Q. Structural and Spectroscopic Characterization

Q. Q3. What spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?

- ¹H/¹³C NMR : Key signals include pyrrole ring protons (δ 5.8–6.7 ppm) and methane bridge protons (δ 4.0–4.5 ppm). Substitutions on the pyrrole rings shift these signals predictably .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for DPM at m/z 133.076) and fragmentation patterns .

- X-ray Crystallography : SHELX software is widely used for structure refinement. DPM crystals (space group P2₁/c) reveal intermolecular N–H···π interactions stabilizing the lattice .

Q. Q4. How do computational methods complement experimental data in analyzing this compound’s electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals, highlighting electron density localization on pyrrole rings. These models align with experimental redox potentials and guide ligand design for metal coordination .

Q. Advanced Applications in Coordination Chemistry

Q. Q5. How does this compound act as a ligand in transition metal complexes, and what geometric configurations are observed?

DPM derivatives (e.g., bis(5-(pyridin-2-yl)-1H-pyrrol-2-yl)methane, H₂BPM) form dinuclear Fe(II) complexes with cis-divacant octahedral (CDO) geometries. For example, Fe₂(BPM)₂(THF)₂ features two Fe(II) centers coordinated by four pyrrole N atoms and two THF ligands. Reversible THF dissociation yields five-coordinate intermediates, demonstrating dynamic ligand behavior .

Q. Q6. What strategies enhance the stability and catalytic activity of DPM-based metal complexes?

- Ligand Methylation : Introducing methyl groups to pyridine arms (e.g., H₂BPMMe) increases steric bulk, lengthening Fe–Fe distances and stabilizing CDO geometries .

- Redox-Active Design : DPM’s electron-rich nature facilitates electron transfer in Fe-catalyzed reactions, such as C–H activation or small-molecule transformations .

Q. Methodological Challenges and Contradictions

Q. Q7. Why do conflicting reports exist regarding the catalytic efficiency of DPM-derived ligands in metal-mediated reactions?

Variations in ligand denticity (tetradentate vs. bidentate) and solvent effects (e.g., THF vs. MeCN) significantly alter metal coordination. For instance, Fe(PyrPyrr)₂(THF)₂ exhibits reversible ligand dissociation, while Fe(PyrMePyrr)₂ maintains CDO geometry even after solvent removal. These discrepancies highlight the need for standardized reaction conditions .

Q. Q8. How can researchers reconcile low yields in DPM synthesis with the demand for high-purity intermediates?

Optimizing catalyst loading (e.g., 1–5 mol% InCl₃) and reaction time (1–2 hours) minimizes side reactions. Chromatographic purification (silica gel, hexane/EtOAc) or recrystallization improves purity but may reduce yields. Parallel screening of Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) offers alternatives for scaling up .

Q. Emerging Research Directions

Q. Q9. What role does this compound play in the design of supramolecular architectures?

DPM derivatives serve as building blocks for porphyrinoid macrocycles. For example, condensation with aldehydes under acidic conditions yields expanded porphyrins with tunable cavity sizes for host-guest chemistry .

Q. Q10. How can DPM-based ligands be tailored for selective binding to lanthanides or actinides?

Introducing electron-withdrawing groups (e.g., –NO₂, –CF₃) to the pyrrole rings enhances metal-ligand charge transfer. Such modifications improve selectivity for Eu(III) or U(VI) in solvent extraction systems, relevant to nuclear waste remediation .

属性

IUPAC Name |

2-(1H-pyrrol-2-ylmethyl)-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-3-8(10-5-1)7-9-4-2-6-11-9/h1-6,10-11H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTPREHATAFBEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)CC2=CC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175443 | |

| Record name | Di-2-pyrrolylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21211-65-4 | |

| Record name | Dipyrrylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21211-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-2-pyrrolylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021211654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-2-pyrrolylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Dipyrrolylmethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。